3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid
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Overview
Description
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid is a complex organic compound with the molecular formula C23H20N2O4. This compound is known for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methylamino group, and a benzoic acid moiety. It is often used in peptide synthesis as a protecting group for amino acids due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid typically involves the protection of the amino group of the benzoic acid derivative with the Fmoc group. This can be achieved through the reaction of the benzoic acid derivative with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors allows for efficient production. The purification process often involves recrystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in peptide synthesis, facilitating the synthesis of complex peptides and proteins.
Biology: Used in the study of enzyme-substrate interactions and protein folding.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid
- (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid
- 9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid
Uniqueness
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid is unique due to its specific combination of functional groups, which provides stability and ease of removal in peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins, where precise control over reaction conditions is essential .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-2-(methylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-24-21-18(22(25)26)11-6-12-19(21)23(27)28-13-20-16-9-4-2-7-14(16)15-8-3-5-10-17(15)20/h2-12,20,24H,13H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUNTHPJHFPZIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716534 |
Source
|
Record name | 3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-(methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120467-46-1 |
Source
|
Record name | 3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-(methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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